molecular formula C24H25N3O2S B2486437 2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941968-11-2

2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2486437
CAS No.: 941968-11-2
M. Wt: 419.54
InChI Key: VJBQJOMLUUDXKE-UHFFFAOYSA-N
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Description

2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-16-9-11-18(12-10-16)22(28)27-24-26-21-19(13-14-20(21)30-24)23(29)25-15-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBQJOMLUUDXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest diverse biological activities that warrant investigation. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different biological targets, and potential clinical implications.

Structural Characteristics

The molecular structure of the compound includes a cyclopenta[d]thiazole moiety, which is known for its significant biological properties. The presence of the benzamido and phenylpropyl groups enhances its interaction capabilities with biological targets.

Feature Description
Molecular Formula C_{18}H_{20}N_{2}O_{1}S
Key Functional Groups Benzamido, Phenylpropyl, Cyclopenta[d]thiazole
Molecular Weight 300.43 g/mol

Research indicates that compounds similar to this compound often exhibit their biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways critical for cell survival and proliferation.
  • Antiproliferative Effects : Preliminary studies suggest that this compound could exert cytotoxic effects on various cancer cell lines.

Anticancer Activity

A notable study investigated the antiproliferative effects of thiazole derivatives on prostate cancer cells. The results indicated that compounds in this class could inhibit cell growth with IC50 values ranging from 0.7 to 1.0 μM, suggesting potent anticancer properties .

Cell Line IC50 (μM) Mechanism of Action
Prostate Cancer0.7 - 1.0Inhibition of tubulin polymerization
Melanoma1.8 - 2.6Induction of apoptosis through signaling pathway modulation

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various protein targets. These studies provide insights into the potential interactions and help elucidate the mechanisms behind its biological activity.

Study on Anticancer Properties

A study published in Cancer Research highlighted a series of thiazole derivatives, including those structurally related to our compound, demonstrating significant cytotoxicity against multiple cancer types. The most potent derivatives had IC50 values as low as 0.124 μM against leukemia cells . This suggests that modifications in the structure can enhance anticancer activity.

In Vitro Studies

In vitro assays using human cancer cell lines have shown that compounds similar to this compound can effectively induce apoptosis and inhibit cell cycle progression.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of coupling agents, solvent systems, and temperature control. For thiazole derivatives, EDCI/HOBt-mediated amidation (commonly used in peptide synthesis) improves coupling efficiency between the benzamido and thiazole-carboxamide moieties . Reflux in ethanol-water mixtures under nitrogen atmosphere minimizes side reactions, as demonstrated in analogous thiazole syntheses . Post-synthesis purification via column chromatography followed by HPLC (≥95% purity) ensures structural integrity .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :
  • 1H/13C NMR : Critical for verifying substituent positions (e.g., cyclopenta[d]thiazole ring protons resonate at δ 2.5–3.5 ppm, while aromatic protons appear at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., expected [M+H]+ ion for C24H24N4O2S: 457.16) .
  • HPLC : Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of modifications on the thiazole ring?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with variations in substituents (e.g., replacing 4-methylbenzamido with 3,4,5-trimethoxybenzamido or fluorinated groups) using modular synthetic routes .
  • Step 2 : Test biological activity (e.g., IC50 in cancer cell lines) to correlate substituent electronic/hydrophobic properties with potency. For example, bulky substituents on the benzamido group may enhance target binding .
  • Step 3 : Use molecular docking (e.g., AutoDock Vina) to predict interactions with hypothetical targets like kinases or tubulin, guided by structural analogs in and .

Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Hypothesis Testing : Compare assay conditions (e.g., cell line specificity, serum concentration). For instance, discrepancies in anticancer activity may arise from differences in P-glycoprotein expression in MCF-7 vs. HepG2 cells .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out stereochemical variations (e.g., R vs. S configurations in cyclopenta rings) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from , and 16 to identify outliers or confounding variables .

Q. How can computational modeling be integrated into experimental design to predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model cyclopenta[d]thiazole ring stability under physiological pH .
  • Molecular Dynamics (MD) : Simulate binding to tubulin or EGFR kinases over 100 ns trajectories to prioritize high-affinity analogs for synthesis .
  • ADME Prediction : Tools like SwissADME estimate logP (target ~3.5) and blood-brain barrier permeability, guiding derivatization for improved pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.